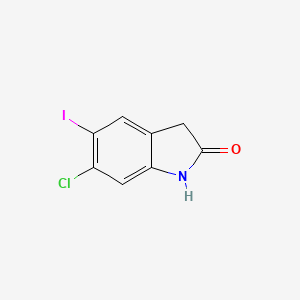

6-Chloro-5-iodoindolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-iodo-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClINO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYBYDBCXXCNQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Chloro-5-iodoindolin-2-one chemical structure and analysis

An In-depth Technical Guide to 6-Chloro-5-iodoindolin-2-one: Structure, Analysis, and Applications

Introduction: The Significance of a Halogenated Heterocycle

This compound is a halogenated heterocyclic compound built upon the indolin-2-one scaffold. While seemingly a simple molecule, its true value lies in its role as a versatile building block in medicinal chemistry and drug discovery. The indolin-2-one core is a privileged structure, meaning it is frequently found in biologically active compounds, including numerous approved drugs.[1][2][3] The specific placement of chloro and iodo substituents on the benzene ring provides chemists with reactive handles for further chemical modification and imparts specific electronic and steric properties that can be crucial for molecular recognition and biological activity.

This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the chemical structure, detailed analytical characterization, and scientific context of this compound. The methodologies described herein are grounded in established principles of analytical chemistry, providing a framework for robust quality control and structural verification.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 1507976-00-2 | [4][5] |

| Molecular Formula | C₈H₅ClINO | [4][6] |

| Molecular Weight | 293.49 g/mol | [4][6] |

| Appearance | Brown Powder | [5] |

| Purity | Typically ≥95-97% | [4][5] |

| SMILES String | O=C1NC2=C(C=C(I)C(Cl)=C2)C1 | [4] |

Chemical Structure and Elucidation

The arrangement of atoms and functional groups dictates the molecule's reactivity and its interaction with biological systems. The structure of this compound features a bicyclic system comprising a benzene ring fused to a five-membered lactam (a cyclic amide) ring.

Caption: 2D structure of this compound.

Analytical Characterization Methodologies

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. The following sections detail the principles and expected outcomes for key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expertise & Causality: The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to its ability to dissolve a wide range of organic compounds and because the amide N-H proton is readily observable. The strong electron-withdrawing effects of the carbonyl group, chlorine, and iodine atoms significantly influence the chemical shifts of nearby protons and carbons, pushing them to higher ppm values (deshielding).

¹H NMR (Proton NMR) Analysis:

-

Amide Proton (N-H): A broad singlet is expected, typically in the range of 10-11 ppm, due to the acidic nature of this proton.

-

Aromatic Protons: Two singlets are anticipated for the two protons on the benzene ring. The proton at the C7 position will appear as a singlet, and the proton at the C4 position will also be a singlet. Their exact chemical shifts will be influenced by the adjacent substituents.

-

Methylene Protons (C3-H₂): A singlet corresponding to two protons is expected for the CH₂ group at the C3 position, typically appearing around 3.5-4.0 ppm.

¹³C NMR (Carbon NMR) Analysis: The ¹³C NMR spectrum provides confirmation of the carbon skeleton.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon (C2) is expected to be the most downfield signal, typically >170 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 90-150 ppm). The carbons directly attached to the electronegative chlorine (C6) and iodine (C5) will have their chemical shifts significantly affected. The one-bond chlorine-isotope effect can sometimes be used to identify chlorinated carbons in high-resolution spectra.[7]

-

Methylene Carbon (CH₂): A signal for the C3 carbon is expected in the aliphatic region, typically around 35-45 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) is a common technique.

Trustworthiness & Self-Validation: The presence of both chlorine and iodine provides a highly characteristic isotopic pattern that serves as an internal validation of the compound's identity.

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z 293, corresponding to the molecule with the most abundant isotopes (¹²C₈, ¹H₅, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O).

-

Isotopic Pattern: A key confirmatory feature is the presence of an M+2 peak at m/z 295, with an intensity of approximately one-third of the M⁺ peak. This is the signature isotopic signature of a single chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1). Iodine is monoisotopic (¹²⁷I), so it does not contribute to further isotopic complexity around the molecular ion. The overall pattern is a definitive fingerprint for a molecule containing one chlorine and one iodine atom.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of pharmaceutical intermediates and active ingredients. A reverse-phase method is typically employed.

Protocol Example (Self-Validating System): A robust HPLC method ensures that impurities are separated from the main compound, validating its purity.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of an acid like formic acid for better peak shape). For example, starting with 30% acetonitrile and ramping up to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).

-

Outcome: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a compound like this, a purity of >95% is common.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the amide.

-

C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ is the hallmark of the amide carbonyl group in the five-membered lactam ring.

-

C-Cl and C-I Stretches: These vibrations appear in the fingerprint region (<1000 cm⁻¹) and are less diagnostic but contribute to the unique overall spectrum.

Standard Analytical Workflow

The comprehensive characterization of a newly synthesized or procured batch of this compound follows a logical and systematic workflow to ensure its identity and purity before its use in further applications.

Caption: Typical analytical workflow for quality control of this compound.

Applications in Drug Discovery

The indolin-2-one core is a cornerstone in the design of kinase inhibitors.[1][2] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a common feature of diseases like cancer. Molecules based on the indolin-2-one scaffold have been successfully developed as inhibitors of various receptor tyrosine kinases (RTKs).[2]

This compound serves as an advanced intermediate. The halogen atoms are not merely passive substituents; they are functional handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the introduction of diverse chemical moieties at the C5 and C6 positions. This modular approach enables the rapid synthesis of large libraries of related compounds for structure-activity relationship (SAR) studies, a fundamental process in optimizing a drug candidate's potency and selectivity.[3] The presence of both a chloro and an iodo group allows for selective or sequential reactions, further enhancing its synthetic utility.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its robust and unambiguous analytical characterization is not merely a procedural step but a prerequisite for ensuring the reliability and reproducibility of scientific research. The combination of NMR for structural elucidation, mass spectrometry for molecular weight and elemental confirmation, and HPLC for purity assessment provides a comprehensive and self-validating system for quality control. As the quest for novel therapeutics continues, the strategic use of well-characterized and versatile building blocks like this compound will remain paramount to the success of drug discovery programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 97% | CAS: 1507976-00-2 | AChemBlock [achemblock.com]

- 5. This compound [allbiopharm.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clioquinol [webbook.nist.gov]

- 10. Separation of 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Chloro-5-iodoindolin-2-one: A Strategic Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry

The indolin-2-one core is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets. Its inherent structural features, including a hydrogen bond donor and acceptor, and an aromatic ring system, allow for diverse functionalization and tailored pharmacological profiles. This guide focuses on a specific, strategically substituted derivative, 6-Chloro-5-iodoindolin-2-one (CAS Number: 1507976-00-2), a compound poised for significant applications in the synthesis of targeted therapeutics. While specific literature on this exact molecule is nascent, this document will provide a comprehensive technical overview of its synthesis, potential biological significance, and applications by drawing upon established principles of organic synthesis and the well-documented activities of structurally related analogues.

Physicochemical Properties and Structural Attributes

A foundational understanding of a molecule's properties is critical for its application in research and development. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 1507976-00-2 | N/A |

| Molecular Formula | C₈H₅ClINO | N/A |

| Molecular Weight | 293.49 g/mol | N/A |

| Purity | Typically ≥95% | N/A |

| Appearance | Likely a solid powder | N/A |

The presence of both a chloro and an iodo group on the aromatic ring offers distinct advantages. The chloro group can influence the electronic properties of the molecule and provide a site for further modification, while the iodo group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.

Proposed Synthesis of this compound: A Chemist's Perspective

Step 1: Electrophilic Iodination of 6-Chloroindolin-2-one

The key transformation is the regioselective iodination of the 6-chloroindolin-2-one starting material. The electron-donating nature of the amide nitrogen directs electrophilic aromatic substitution to the ortho and para positions. In this case, the C5 position is activated for iodination.

Protocol:

-

Reaction Setup: To a solution of 6-chloroindolin-2-one in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid, add an iodinating agent. Common and effective iodinating reagents include N-iodosuccinimide (NIS) or iodine monochloride (ICl).

-

Reaction Conditions: The reaction is typically carried out at room temperature and stirred for a period of 2-12 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Proposed synthetic route to this compound.

Biological Significance and Potential Applications in Drug Discovery

The indolin-2-one scaffold is a well-established pharmacophore, particularly in the field of oncology. Numerous substituted indolin-2-ones have been developed as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Potential as a Tyrosine Kinase Inhibitor Intermediate

Derivatives of the indolin-2-one core have shown potent inhibitory activity against a range of RTKs, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth and division.

-

Fibroblast Growth Factor Receptors (FGFRs): Play a role in a variety of cellular processes.

The 6-chloro-5-iodo substitution pattern of the target molecule provides a strategic platform for the synthesis of libraries of potential RTK inhibitors. The iodine at the C5 position can be readily functionalized using cross-coupling reactions to introduce a variety of substituents, allowing for the fine-tuning of inhibitory activity and selectivity against different kinases.

Caption: Workflow for utilizing this compound in drug discovery.

Broader Therapeutic Potential

Beyond oncology, the indolin-2-one scaffold has been explored for a range of other therapeutic applications. The anti-proliferative properties of some derivatives suggest potential utility in treating hyperproliferative disorders. Furthermore, the versatility of the indolin-2-one core allows for its incorporation into molecules targeting other enzyme families and receptors.

Experimental Protocols: A Guide for the Bench Scientist

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as the starting material. This protocol serves as a template that can be adapted and optimized for specific substrates and desired products.

Objective: To synthesize a C5-arylated 6-chloroindolin-2-one derivative.

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite. The filtrate is then concentrated under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel to yield the desired C5-arylated product.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for the synthesis of novel, biologically active molecules. Its strategic halogenation pattern provides a dual handle for chemical modification, enabling the rapid generation of diverse chemical libraries. While direct biological data for this specific compound is limited, the extensive research on the indolin-2-one scaffold strongly suggests its potential as a precursor to potent therapeutics, particularly in the area of kinase inhibition. This technical guide provides a solid foundation for researchers to embark on the synthesis and application of this promising intermediate in their drug discovery endeavors. The continued exploration of this and related scaffolds will undoubtedly lead to the development of new and improved treatments for a range of human diseases.

Introduction: The Strategic Importance of 6-Chloro-5-iodoindolin-2-one

An In-Depth Technical Guide to the Synthesis of 6-Chloro-5-iodoindolin-2-one Precursors

In the landscape of modern medicinal chemistry, the indolin-2-one (oxindole) scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3][4] Its rigid, planar geometry and hydrogen bonding capabilities make it an ideal framework for designing targeted therapeutics, particularly kinase inhibitors.[2][3][4] The specific derivative, this compound, represents a critical and highly functionalized intermediate. Its strategic value lies in the orthogonal reactivity of its halogen substituents: the chloro group provides electronic modulation and steric influence, while the iodo group serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse molecular fragments.

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, focusing on the synthesis of its immediate precursor, 6-chloroindolin-2-one, followed by a detailed analysis of the crucial regioselective iodination step. We will delve into the mechanistic rationale behind reagent selection and reaction conditions, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of the Core Scaffold: 6-Chloroindolin-2-one

The most established and scalable route to this compound begins with the construction of the 6-chloroindolin-2-one core. This is typically achieved through a multi-step sequence starting from readily available chlorinated nitroaromatics. The general strategy involves the formation of a substituted phenylacetic acid followed by a reductive cyclization.[5][6]

Synthetic Pathway Overview

A common and industrially relevant pathway commences with 2,5-dichloronitrobenzene. This starting material undergoes nucleophilic aromatic substitution with a malonic ester, followed by hydrolysis, decarboxylation, and finally, reductive cyclization to yield the target oxindole.[7]

Caption: General synthetic scheme for 6-Chloroindolin-2-one.

Causality in Experimental Design

-

Choice of Starting Material: 2,5-Dichloronitrobenzene is an ideal starting material. The nitro group strongly activates the chlorine atom at the ortho position (C2) for nucleophilic aromatic substitution, ensuring high regioselectivity in the reaction with dimethyl malonate.

-

Malonic Ester Synthesis: The use of dimethyl malonate in the presence of a non-nucleophilic base like potassium carbonate allows for the formation of the C-C bond at the activated position. Dimethyl sulfoxide (DMSO) is an excellent solvent for this step due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates the reaction.[6]

-

Hydrolysis and Decarboxylation: The resulting malonate ester is readily hydrolyzed to the corresponding dicarboxylic acid under basic conditions. Subsequent acidification and heating cause facile decarboxylation to yield the phenylacetic acid derivative. This is a classic and reliable transformation.[6]

-

Reductive Cyclization: The final step is a cornerstone of oxindole synthesis. The use of a reducing agent like iron powder in acetic acid simultaneously reduces the nitro group to an amine and catalyzes the intramolecular amide bond formation (cyclization) to construct the indolin-2-one ring system.[5][6] This one-pot reduction and cyclization is highly efficient and avoids the isolation of the potentially unstable amino-phenylacetic acid intermediate.

Detailed Experimental Protocol: Synthesis of 6-Chloroindolin-2-one

The following protocol is a representative synthesis adapted from established literature procedures.[6][7]

Step 1: Synthesis of Dimethyl (4-chloro-2-nitrophenyl)malonate

-

To a 5 L three-neck flask equipped with a mechanical stirrer and thermometer, add dimethyl sulfoxide (3 L) and dimethyl malonate (280 g).

-

While stirring, add anhydrous potassium carbonate (500 g) followed by 2,5-dichloronitrobenzene (251 g).

-

Slowly heat the reaction mixture to 85-95 °C and maintain this temperature for 6-10 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to 20 °C and quench by adding 8 L of water.

-

Acidify the aqueous solution by dropwise addition of concentrated hydrochloric acid (approx. 760-780 mL) while keeping the temperature below 30 °C.

-

Stir the resulting suspension for 2 hours.

-

Collect the solid product by filtration, wash thoroughly with water until neutral, and dry to yield the malonate derivative.

Step 2: Synthesis of 4-Chloro-2-nitrophenylacetic acid

-

In a suitable reaction vessel, suspend the dried dimethyl (4-chloro-2-nitrophenyl)malonate from the previous step in a mixture of ethanol (1 L) and 2N sodium hydroxide solution (1 L).

-

Heat the mixture to 70-80 °C and stir for approximately 6 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction system to 0-10 °C.

-

Carefully adjust the pH to 6.0-6.5 with concentrated hydrochloric acid. Note: Significant gas evolution (CO₂) will occur. Maintain the pH in this range for 1 hour to ensure complete decarboxylation.

-

The product, 4-chloro-2-nitrophenylacetic acid, will precipitate and can be collected by filtration.

Step 3: Synthesis of 6-Chloroindolin-2-one

-

Charge a 3 L three-neck flask with acetic acid (700 mL) and methanol (700 mL).

-

Add the 4-chloro-2-nitrophenylacetic acid (262.5 g) from the previous step under stirring.

-

Heat the suspension to 50-55 °C.

-

In portions, carefully add iron powder (125 g) to control the exotherm.

-

After the addition is complete, slowly heat the mixture to reflux and maintain for 2-4 hours.

-

Upon reaction completion, the product can be isolated by cooling, filtration, and washing to yield 6-chloroindolin-2-one.

Part 2: Regioselective Iodination of 6-Chloroindolin-2-one

With the 6-chloroindolin-2-one core in hand, the next critical transformation is the introduction of an iodine atom at the C5 position. This is achieved via an electrophilic aromatic substitution reaction.

Mechanistic Principles and Regioselectivity

Iodine (I₂) itself is a relatively weak electrophile and requires activation to react with the moderately activated oxindole ring.[8] This is typically accomplished by using an oxidizing agent or a more potent iodine source.[9][10]

The regioselectivity of the iodination is governed by the combined directing effects of the substituents on the aromatic ring:

-

Amide Nitrogen (at C1): This is a powerful ortho, para-directing and activating group due to the lone pair of electrons on the nitrogen that can be donated into the ring.

-

Chloro Group (at C6): This is an ortho, para-directing but deactivating group.

The C5 position is para to the strongly activating amide nitrogen and ortho to the chloro group. The powerful para-directing effect of the amide group is the dominant influence, making the C5 position the most electron-rich and thus the most susceptible to electrophilic attack.

Caption: Mechanism of Electrophilic Aromatic Iodination.

Common Iodination Reagents and Protocols

A variety of methods can be employed for the iodination of electron-rich aromatic compounds. The choice of reagent depends on factors such as substrate reactivity, desired selectivity, and process safety.[9]

| Reagent System | Description | Advantages | Disadvantages |

| I₂ / Oxidizing Agent | Uses elemental iodine with an oxidant like H₂O₂ or HNO₃ to generate the electrophilic iodine species in situ.[9] | Cost-effective, readily available reagents. | Can lead to over-iodination or side reactions if not carefully controlled. Use of strong acids can be hazardous. |

| N-Iodosuccinimide (NIS) | A mild and stable source of electrophilic iodine. Often used with a catalytic amount of a protic or Lewis acid.[9] | High selectivity, mild reaction conditions, simple workup. | More expensive than elemental iodine. |

| Iodine Monochloride (ICl) | A potent and pre-formed electrophilic iodinating agent. | Highly reactive, can iodinate less activated rings. | Corrosive, moisture-sensitive, can potentially introduce chlorine. |

Detailed Experimental Protocol: Iodination using NIS

This protocol provides a method using N-Iodosuccinimide, which is often preferred for its selectivity and mild conditions.[9]

-

In a reaction vessel protected from light, dissolve 6-chloroindolin-2-one (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Add N-Iodosuccinimide (1.05-1.1 equivalents) to the solution.

-

Add a catalytic amount of trifluoroacetic acid (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Conclusion

The synthesis of this compound is a well-defined process that hinges on two key strategic phases: the robust construction of the 6-chloroindolin-2-one scaffold and its subsequent highly regioselective iodination. Understanding the mechanistic underpinnings of each step—from the nitro-group activated nucleophilic substitution to the amide-directed electrophilic iodination—is paramount for successful and scalable synthesis. The protocols and insights provided in this guide offer a solid foundation for researchers engaged in the synthesis of this valuable intermediate, enabling the continued development of novel therapeutics based on the versatile indolin-2-one core.

References

- 1. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 10. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Substituted Indolin-2-ones: From Kinase Inhibition to Clinical Application

Abstract

The indolin-2-one (oxindole) scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1][2] This guide provides an in-depth technical exploration of substituted indolin-2-ones, with a primary focus on their role as potent and selective kinase inhibitors. We will dissect their mechanisms of action, explore the structure-activity relationships that govern their potency and selectivity, detail key clinical examples, and provide robust, field-proven protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of novel therapeutics.

Introduction: The Significance of the Indolin-2-one Scaffold

The indolin-2-one core is a bicyclic heterocyclic compound that has proven to be an exceptionally versatile scaffold for the development of therapeutic agents, particularly in oncology.[3][4] Its rigid structure, coupled with the synthetic tractability of substituting at various positions (notably C-3, C-5, and N-1), allows for the fine-tuning of pharmacological properties. This has led to the development of numerous derivatives that act as inhibitors of protein kinases—enzymes that play a critical role in cellular signaling pathways.[2][5]

Dysregulation of kinase activity is a hallmark of many diseases, especially cancer, where it drives uncontrolled cell growth, proliferation, survival, and angiogenesis (the formation of new blood vessels).[6][7] Substituted indolin-2-ones have emerged as a premier class of kinase inhibitors, with several compounds achieving regulatory approval and many more in clinical development.[1][5]

Mechanism of Action: Targeting the Engine of Cell Signaling

The primary mechanism by which indolin-2-one derivatives exert their biological effects is through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic site of protein kinases.[8][9] By occupying the ATP-binding pocket, these small molecules prevent the transfer of a phosphate group to substrate proteins, thereby blocking the downstream signaling cascades that promote pathological processes.[10]

Many of the most successful indolin-2-one drugs are multi-targeted kinase inhibitors, simultaneously blocking several key receptors involved in tumor progression and angiogenesis.[11][12] The most prominent targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis. Inhibition of VEGFRs, particularly VEGFR-2, cuts off the blood supply to tumors, starving them of oxygen and nutrients.[12][13][14]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.[11][12][13]

-

Fibroblast Growth Factor Receptors (FGFRs): Play roles in tumor cell proliferation and survival.[15][16]

-

c-KIT: A receptor tyrosine kinase often mutated or overexpressed in gastrointestinal stromal tumors (GIST).[11][12]

Clinical Exemplars: Sunitinib and Nintedanib

Sunitinib (Sutent®): Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant GIST.[11] It potently inhibits VEGFRs, PDGFRs, c-KIT, Fms-like tyrosine kinase-3 (FLT3), and the RET proto-oncogene.[11][12][13] The simultaneous inhibition of these pathways leads to a powerful dual effect: reducing tumor vascularization and directly inducing cancer cell apoptosis.[11][17]

Nintedanib (Ofev®): Nintedanib is another multi-targeted inhibitor that targets VEGFR, FGFR, and PDGFR.[15][16] In addition to its use in non-small cell lung cancer, it is approved for idiopathic pulmonary fibrosis (IPF), a progressive lung disease.[15][18] Its mechanism in IPF involves interfering with fibroblast proliferation, migration, and differentiation, thereby slowing the fibrotic process.[8][16][19]

Visualizing the Signaling Pathway

The diagram below illustrates the primary signaling pathways targeted by indolin-2-one inhibitors like Sunitinib. By blocking receptors like VEGFR and PDGFR at the cell surface, these drugs prevent the activation of downstream cascades such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.

References

- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 6. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Role of angiogenesis in the growth and progression of tumors. Treatment with angiogenesis inhibitors: from promising results in experimental animal models to the reality of clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Sunitinib - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 13. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nintedanib - Wikipedia [en.wikipedia.org]

- 16. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 19. droracle.ai [droracle.ai]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Chloro-5-iodoindolin-2-one

Abstract

The indolin-2-one chemical scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. This guide provides a detailed technical analysis of 6-Chloro-5-iodoindolin-2-one, a specific derivative poised for therapeutic development. While direct biological data for this exact molecule is emerging, its structural features—a chlorinated C6 position and a halogenated C5 position—strongly suggest a potent inhibitory profile against a well-defined set of protein kinases implicated in oncology and other proliferative diseases. This document synthesizes data from highly analogous compounds, including the FDA-approved drug Sunitinib, to elucidate the most probable therapeutic targets. We will explore the mechanistic basis for targeting key receptor tyrosine kinases (RTKs) such as VEGFRs, PDGFRs, and FGFRs, as well as the proto-oncogene c-Kit. Furthermore, we will discuss emerging targets like GSK-3β. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven experimental protocols, signaling pathway diagrams, and a robust framework for validating the therapeutic potential of this compound.

Introduction: The Indolin-2-one Scaffold in Kinase Inhibition

Kinases are critical signaling enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] The indolin-2-one core has emerged as a "privileged scaffold" for designing ATP-competitive kinase inhibitors.[3][4] These small molecules effectively occupy the ATP-binding pocket of specific kinases, thereby blocking the phosphorylation cascade that drives cell proliferation, survival, and angiogenesis.[3][5]

The therapeutic success of this scaffold is exemplified by drugs like Sunitinib (SU11248), an indolinone derivative approved for renal cell carcinoma and gastrointestinal stromal tumors (GIST).[6][7][8] Sunitinib's mechanism relies on the inhibition of multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6][7][8][9]

The subject of this guide, this compound, possesses key structural motifs that are known to enhance kinase inhibitory activity. Structure-activity relationship (SAR) studies have consistently shown that halogenation at the C5 position of the indolinone ring, as seen with the iodo group here and the fluoro group in Sunitinib, is critical for potent activity against VEGFR-2 and PDGFRβ.[6] The chloro group at C6 further modulates the electronic properties and binding interactions within the kinase domain.[10][11] Based on this strong structural precedent, this guide will dissect the most probable and potent therapeutic targets for this compound.

Part 1: Primary Angiogenesis and Proliferation Targets

The most well-documented targets for substituted indolinones are the receptor tyrosine kinases that drive tumor angiogenesis and proliferation. The combination of C5 and C6 substitutions on this compound suggests it will function as a multi-targeted inhibitor against this class of kinases.

Section 1.1: Vascular Endothelial Growth Factor Receptors (VEGFRs)

Expertise & Experience: The inhibition of angiogenesis is a clinically validated anti-cancer strategy. VEGFRs, particularly VEGFR-2 (also known as KDR or Flk-1), are the primary mediators of VEGF-driven angiogenesis, a process essential for supplying tumors with nutrients and oxygen.[9][10] Indolinones like Semaxanib (SU5416) were among the first potent and selective VEGFR-2 inhibitors to be developed.[6][12] The core indolinone structure forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket (specifically with residues like Cys919 and Glu917 in VEGFR-2), effectively blocking its catalytic activity.[13][14] The halogen substituents at C5 and C6 are expected to enhance hydrophobic interactions within the pocket, leading to high-potency inhibition.

Signaling Pathway Diagram: VEGFR-2

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]

- 3. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Semaxanib - Wikipedia [en.wikipedia.org]

- 13. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of 6-Chloro-5-iodoindolin-2-one: Solubility and Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-iodoindolin-2-one is a halogenated indolinone scaffold with potential applications in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development and application. This technical guide provides a detailed framework for the systematic evaluation of these critical parameters. In the absence of extensive publicly available data for this specific molecule, this document emphasizes robust experimental methodologies, enabling researchers to generate reliable and reproducible data. The protocols outlined herein are designed to be self-validating, incorporating control measures and detailed analytical procedures to ensure data integrity. This guide is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics based on the indolinone core.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a promising molecule from discovery to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability stand as two of the most critical hurdles that can determine the fate of a drug candidate.

-

Solubility directly influences a compound's bioavailability. A poorly soluble compound will exhibit limited absorption, leading to suboptimal therapeutic efficacy, regardless of its intrinsic potency. Understanding the solubility of this compound in various solvents is not only crucial for formulation development but also for designing efficient purification strategies and conducting in vitro biological assays.

-

Stability dictates a compound's shelf-life, its degradation pathways, and potential for generating toxic byproducts. A comprehensive stability profile is a regulatory requirement and essential for ensuring patient safety. Investigating the stability of this compound under various stress conditions (e.g., pH, temperature, and light) provides insights into its degradation kinetics and helps in identifying suitable storage conditions.

This guide will provide detailed, actionable protocols for determining the solubility and stability of this compound, empowering researchers to build a comprehensive data package for this promising molecule.

Solubility Determination: A Practical Approach

Currently, there is a notable absence of publicly available, quantitative solubility data for this compound in common pharmaceutical solvents. The following section outlines a robust experimental workflow to generate this crucial dataset.

Illustrative Solubility Profile

To guide experimental design, the following table presents a hypothetical solubility profile of this compound. It is imperative to note that these values are for illustrative purposes only and must be determined experimentally.

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

| Solvent | Molecular Formula | Dielectric Constant (20°C)[1] | Predicted Solubility Category |

| Water | H₂O | 80.1 | Poorly Soluble |

| Phosphate Buffered Saline (PBS) pH 7.4 | - | ~79 | Poorly Soluble |

| Methanol | CH₃OH | 32.7[1] | Soluble |

| Ethanol | C₂H₅OH | 24.6[1] | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47[1] | Freely Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Sparingly Soluble |

| Acetonitrile | C₂H₃N | 36.64[1] | Soluble |

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the equilibrium solubility of this compound.

References

Spectroscopic Profile of 6-Chloro-5-iodoindolin-2-one: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 6-Chloro-5-iodoindolin-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and are intended to facilitate the identification, characterization, and application of this molecule in research and development settings.

Molecular Structure and Overview

This compound is a halogenated derivative of the indolin-2-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The presence of both chloro and iodo substituents on the aromatic ring, in addition to the lactam functionality, imparts a unique electronic and steric profile to the molecule, making its spectroscopic characterization crucial for understanding its chemical behavior.

Molecular Formula: C₈H₅ClINO[1]

Molecular Weight: 293.49 g/mol [1]

CAS Number: 1507976-00-2[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental spectra, the following data has been generated using the NMRDB prediction engine, a reliable tool for estimating NMR chemical shifts and coupling constants.[2][3][4]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ at a frequency of 400 MHz is presented below. The spectrum is characterized by distinct signals corresponding to the aromatic, methylene, and amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 (Predicted) | Singlet | 1H | N-H |

| ~7.8 (Predicted) | Singlet | 1H | Ar-H |

| ~7.2 (Predicted) | Singlet | 1H | Ar-H |

| ~3.6 (Predicted) | Singlet | 2H | -CH₂- |

Interpretation:

-

N-H Proton: The lactam N-H proton is expected to appear as a broad singlet in the downfield region, typically around 8.0 ppm, due to the deshielding effect of the adjacent carbonyl group and the nitrogen atom's electronegativity.

-

Aromatic Protons: The two aromatic protons on the substituted benzene ring are in different chemical environments and are therefore predicted to appear as two distinct singlets. Their downfield chemical shifts (~7.2-7.8 ppm) are a result of the deshielding effects of the aromatic ring current, as well as the electron-withdrawing nature of the chloro, iodo, and lactam functionalities. The lack of adjacent protons results in singlet multiplicities.

-

Methylene Protons: The two protons of the methylene group (-CH₂-) in the five-membered ring are chemically equivalent and are predicted to resonate as a singlet at approximately 3.6 ppm. The adjacent carbonyl group and the aromatic ring contribute to their downfield shift from a typical aliphatic C-H signal.

Caption: Correlation of ¹H NMR signals to the molecular structure.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in CDCl₃ provides insights into the carbon framework of this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 (Predicted) | C=O (Lactam) |

| ~145 (Predicted) | Ar-C (quaternary) |

| ~140 (Predicted) | Ar-C (quaternary) |

| ~135 (Predicted) | Ar-C-H |

| ~130 (Predicted) | Ar-C-H |

| ~90 (Predicted) | Ar-C-I |

| ~120 (Predicted) | Ar-C-Cl |

| ~35 (Predicted) | -CH₂- |

Interpretation:

-

Carbonyl Carbon: The lactam carbonyl carbon is expected to have the most downfield chemical shift (around 175 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.

-

Aromatic Carbons: The six aromatic carbons are predicted to appear in the range of 90-145 ppm. The carbons directly attached to the electron-withdrawing halogen atoms (C-Cl and C-I) will have their chemical shifts significantly influenced. The carbon bearing the iodine atom is predicted to be the most upfield of the aromatic carbons (~90 ppm), a characteristic effect of heavy halogens. The quaternary carbons will generally have lower intensities compared to the protonated carbons.

-

Methylene Carbon: The aliphatic methylene carbon is expected to resonate at approximately 35 ppm.

Infrared (IR) Spectroscopy

The predicted IR spectrum provides information about the functional groups present in this compound. The key vibrational frequencies are anticipated as follows:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200 (Predicted) | N-H Stretch | Lactam |

| ~1710 (Predicted) | C=O Stretch | Lactam |

| ~1600, ~1470 (Predicted) | C=C Stretch | Aromatic Ring |

| ~800-600 (Predicted) | C-Cl, C-I Stretch | Halogens |

Interpretation:

-

N-H Stretch: A characteristic absorption band for the N-H stretch of the lactam is expected around 3200 cm⁻¹. This band is typically of medium intensity and can be broadened due to hydrogen bonding.

-

C=O Stretch: A strong and sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration of the lactam is predicted around 1710 cm⁻¹. This is a highly diagnostic peak for the indolin-2-one core.

-

Aromatic C=C Stretches: The presence of the aromatic ring will give rise to several absorption bands in the 1600-1470 cm⁻¹ region due to C=C bond stretching vibrations.

-

C-X Stretches: The carbon-halogen stretching vibrations (C-Cl and C-I) are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the following observations are expected in an electron ionization (EI) mass spectrum.

Molecular Ion Peak:

The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound, which is approximately 293. The presence of chlorine will result in an M+2 peak with an intensity of about one-third of the M⁺ peak, which is a characteristic isotopic pattern for a single chlorine atom.

Key Fragmentation Pathways:

The indolin-2-one scaffold is known to undergo characteristic fragmentation patterns. The primary fragmentation is often the loss of carbon monoxide (CO) from the lactam ring.

Caption: Predicted major fragmentation pathways for this compound.

-

Loss of CO: The molecular ion can lose a neutral molecule of carbon monoxide (28 Da) to form a fragment ion at m/z 265. This is a common fragmentation for lactams.

-

Loss of Halogens: Fragmentation can also occur through the cleavage of the carbon-halogen bonds. The loss of a chlorine radical (35 Da) would result in a fragment at m/z 258. Similarly, the loss of an iodine radical (127 Da) would lead to a fragment at m/z 166. The relative abundance of these fragment ions will depend on the bond strengths and the stability of the resulting ions.

Experimental Protocols

As this guide is based on predicted data, the following are generalized protocols for acquiring experimental spectroscopic data for this compound.

5.1. NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

5.2. IR Spectroscopy Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

5.3. Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Use Electron Ionization (EI) for a more detailed fragmentation pattern or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data offers valuable insights into the structural features of this molecule. While predicted data is a powerful tool in the absence of experimental results, it is imperative that these predictions are validated through experimental characterization. The protocols provided herein offer a starting point for researchers to obtain and confirm the spectroscopic properties of this compound, thereby facilitating its further investigation and potential applications in the field of drug discovery and development.

References

A Researcher's Guide to 6-Chloro-5-iodoindolin-2-one: Sourcing, Quality Control, and Application in Targeted Therapy Synthesis

Introduction: The Strategic Importance of 6-Chloro-5-iodoindolin-2-one in Modern Drug Discovery

This compound, a halogenated oxindole, has emerged as a pivotal building block in the synthesis of complex heterocyclic molecules for pharmaceutical research. Its strategic importance lies in the precise positioning of its chloro and iodo substituents on the indolinone core. This unique arrangement allows for selective and sequential functionalization, making it a highly valuable intermediate in the multi-step synthesis of targeted therapies. Specifically, this compound is a key precursor in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.

This in-depth technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of commercially available this compound, including a comparative analysis of suppliers, guidance on quality assessment, best practices for safe handling and storage, and a detailed look at its application in the synthesis of Nintedanib.

Commercial Sourcing of this compound for Research Applications

The accessibility of high-purity this compound is crucial for the successful and reproducible synthesis of downstream targets. Several chemical suppliers specialize in providing this intermediate for research and development purposes. The following table provides a comparative overview of prominent suppliers.

| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Additional Information |

| AChemBlock | W162983 | 97% | Inquire | Provides basic product specifications. |

| AK Scientific, Inc. (AKSci) | 7004DY | ≥ 95% | 250mg, 1g, 5g | Products are for research and development use only. |

| Arbony | BDJHH039633 | Not specified | Inquire | Mentions availability of SDS and Certificate of Analysis.[1] |

| BLD Pharm | BD149975 | Inquire | Inquire | Provides storage information.[2] |

| Moldb | M220164 | 95% | Inquire | States that NMR, HPLC, and LC-MS data are available.[3] |

Note: Availability, pricing, and product specifications are subject to change. It is imperative to contact the suppliers directly for the most current information and to request a Certificate of Analysis for each batch.

Quality Control and Analytical Characterization: Ensuring Experimental Integrity

For researchers, the purity and structural integrity of starting materials are paramount. When procuring this compound, it is essential to obtain and scrutinize the supplier's Certificate of Analysis (CoA). A comprehensive CoA should include the following analytical data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is a primary method for confirming the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound by separating it from any impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

While specific CoAs for this compound are typically provided upon request from the supplier, researchers can reference spectral data for related compounds in the scientific literature to have a baseline for comparison.[4][5]

Safe Handling and Storage of Halogenated Indolinones

This compound, as a halogenated organic compound, requires careful handling to minimize exposure and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, the following general precautions for handling halogenated and powdered chemicals should be observed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[1][2] An inert atmosphere is also recommended for long-term storage to prevent potential degradation.

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Application in the Synthesis of Nintedanib: A Key Intermediate

The primary application of this compound in a research context is as a key intermediate in the synthesis of Nintedanib. The synthetic strategy generally involves the functionalization of the indolinone core, leveraging the reactivity of the chloro and iodo groups.

The following diagram illustrates a generalized synthetic pathway to Nintedanib, highlighting the role of this compound.

Caption: Generalized synthetic pathway to Nintedanib from this compound.

Experimental Protocol: Synthesis of Nintedanib Precursors

While specific, detailed protocols for the synthesis of Nintedanib from this compound are often proprietary, the scientific and patent literature provides a basis for the key transformations. Several patents outline methods for preparing Nintedanib and its intermediates, which can be adapted by skilled medicinal chemists.[6][7][8] These methods often involve steps such as condensation reactions and the formation of key intermediates under controlled conditions. For instance, one patented method describes the condensation of a 2-oxoindole-6-methyl formate derivative with benzaldehyde, followed by halogenation and subsequent condensation to yield Nintedanib.[7] Another approach details the preparation of Nintedanib through intermediates like methyl 3-benzoyl-2-oxoindoline-6-formate.[6]

Researchers should consult these patents and related scientific articles to develop a detailed synthetic plan.[9] It is crucial to perform thorough characterization of all intermediates to ensure the desired stereochemistry and purity before proceeding to the next step.

Conclusion

This compound is a valuable and strategically important building block for researchers engaged in the synthesis of targeted therapies, most notably Nintedanib. Careful selection of a reputable commercial supplier, rigorous quality control of the starting material through analytical validation, and adherence to safe handling and storage protocols are essential for successful and reproducible research outcomes. The synthetic pathways outlined in the patent literature provide a solid foundation for the utilization of this key intermediate in the development of novel therapeutic agents.

References

- 1. Arbony Virtual | Virtual tour generated by Panotour [arbony.com]

- 2. 1507976-00-2|this compound|BLD Pharm [bldpharm.com]

- 3. 1507976-00-2 | this compound - Moldb [moldb.com]

- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 5. 6-CHLORO-1H-INDOLE-2-CARBALDEHYDE(53590-59-3) 1H NMR [m.chemicalbook.com]

- 6. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]

- 7. CN105461609A - Preparation method of nintedanib - Google Patents [patents.google.com]

- 8. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Synthesis Protocol: 6-Chloro-5-iodoindolin-2-one and its Derivatives for Drug Discovery

Introduction: The Oxindole Scaffold as a Privileged Structure in Medicinal Chemistry

The indolin-2-one (oxindole) core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and hydrogen bonding capabilities allow it to effectively mimic peptide backbones and interact with a wide array of biological targets. Consequently, oxindole derivatives have been successfully developed as potent inhibitors for various enzyme families, particularly protein kinases.

This guide focuses on the synthesis of a key intermediate, 6-Chloro-5-iodoindolin-2-one . The strategic placement of the chloro and iodo groups offers distinct advantages for medicinal chemists:

-

The 6-chloro substituent can provide crucial hydrophobic interactions within a target's binding pocket and often enhances metabolic stability.

-

The 5-iodo group serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through well-established cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This combination makes this compound an ideal starting point for constructing libraries of complex molecules aimed at discovering novel therapeutics, including kinase inhibitors for oncology and antipsychotics.[1][2][3][4] This document provides a detailed, field-proven protocol for the synthesis of the core intermediate and its subsequent derivatization via N-alkylation and Suzuki coupling.

Synthetic Workflow Overview

The overall synthetic strategy is a two-stage process. First, the commercially available 6-Chloroindolin-2-one is regioselectively iodinated to yield the key intermediate. Second, this intermediate is functionalized at either the C5-position via palladium-catalyzed cross-coupling or at the N1-position via alkylation, providing access to a diverse chemical space.

Caption: Synthetic workflow for this compound and its derivatives.

Part I: Synthesis of this compound

Principle & Mechanistic Rationale

The synthesis of the target intermediate is achieved through an electrophilic aromatic substitution reaction. The oxindole ring system is activated towards electrophiles by the electron-donating effect of the nitrogen atom's lone pair. This directs substitution primarily to the C5 and C7 positions (para and ortho to the nitrogen, respectively).

-

Regioselectivity: The iodination occurs selectively at the C5 position. This is due to the C5 position being sterically more accessible than the C7 position, which is hindered by the adjacent fused ring. The chloro group at C6 is a deactivating meta-director, which further disfavors substitution at C7 and C5, but the activating effect of the amide nitrogen is dominant, directing the electrophile to the C5 position.

-

Choice of Reagent: N-Iodosuccinimide (NIS) is selected as the iodinating agent. It is a mild, solid, and easy-to-handle source of an electrophilic iodine species (I+).[5][6] The reaction is catalyzed by a strong acid, such as sulfuric acid, which protonates NIS, making it a more potent electrophile.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 6-Chloroindolin-2-one | ≥98% | Sigma-Aldrich |

| N-Iodosuccinimide (NIS) | ≥98% | Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Fisher Scientific |

| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | VWR |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR |

| Brine (Saturated NaCl solution) | - | Lab Prepared |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate | Laboratory Grade | VWR |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-Chloroindolin-2-one (5.0 g, 29.8 mmol, 1.0 equiv.).

-

Dissolution: Add anhydrous acetonitrile (100 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.3 mL, ~5.6 mmol, 0.19 equiv.) dropwise to the stirring solution.

-

Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (7.4 g, 32.8 mmol, 1.1 equiv.) portion-wise over 10 minutes.

-

Scientist's Note: Portion-wise addition helps to control any potential exotherm and ensures a homogenous reaction mixture.

-

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The product spot should appear at a lower Rf than the starting material.

-

Quenching: Once the reaction is complete, pour the mixture into a 1 L beaker containing a 10% aqueous solution of sodium thiosulfate (200 mL) to quench any unreacted iodine/NIS. A color change from dark brown to pale yellow should be observed.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (1 x 100 mL) and brine (1 x 100 mL).

-

Scientist's Note: The bicarbonate wash neutralizes the sulfuric acid catalyst, while the brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (gradient elution, 20-50% ethyl acetate in hexanes) to afford this compound as an off-white to pale tan solid.

Expected Yield: 75-85%. Characterization: Melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity.

Part II: Synthesis of this compound Derivatives

N-Alkylation Protocol

Principle: The nitrogen atom of the indolinone can be deprotonated by a suitable base to form a nucleophilic anion, which then displaces a halide from an alkylating agent (R-X) in an Sₙ2 reaction.[7][8][9] The choice of base is critical; strong bases like sodium hydride (NaH) are effective for a wide range of alkyl halides, while milder bases like potassium carbonate (K₂CO₃) are suitable for more reactive alkylating agents like benzyl or allyl halides.

General Procedure:

-

To a solution of this compound (1.0 equiv.) in anhydrous DMF, add potassium carbonate (1.5 equiv.) or sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) at 0 °C under a nitrogen atmosphere.

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Add the desired alkyl halide (R-X, 1.2 equiv.) dropwise.

-

Stir the reaction at room temperature (or heat to 50-60 °C if necessary) until completion as monitored by TLC.

-

Quench the reaction by carefully adding water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Suzuki-Miyaura Cross-Coupling Protocol

Principle: This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between the C5-position of the oxindole and an aryl or heteroaryl group.[10][11] The reaction involves an oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid (or ester) and reductive elimination to yield the product and regenerate the catalyst.[12][13]

General Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Evacuate and backfill the vessel with nitrogen or argon three times.

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Summary of Reaction Parameters

| Reaction | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) |

| Iodination | NIS, H₂SO₄ (cat.) | Acetonitrile | 20-25 | 12-16 | 75-85 |

| N-Alkylation | R-X, K₂CO₃ or NaH | DMF | 25-60 | 2-12 | 60-90 |

| Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst, Base | Dioxane/Water | 80-100 | 4-12 | 50-85 |

References

- 1. nbinno.com [nbinno.com]

- 2. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One [mdpi.com]

- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iodine‐Catalyzed Suzuki–Miyaura Coupling Performed in Air [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing 6-Chloro-5-iodoindolin-2-one in Kinase Inhibitor Screening

Introduction: The Indolinone Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology.[1][2][3] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer treatment. Within the vast chemical space of kinase inhibitors, the indolinone core has emerged as a "privileged scaffold".[1][2][4] Its inherent ability to mimic the adenine region of ATP allows it to effectively compete for the ATP-binding site of numerous kinases.[1][2][3] This structural feature is the foundation for a multitude of approved drugs and clinical candidates, including Sunitinib, Axitinib, and Semaxanib (SU5416), which have demonstrated significant clinical efficacy against various receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and c-Kit.[3][5][6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-Chloro-5-iodoindolin-2-one as a versatile starting point for kinase inhibitor screening campaigns. We will delve into the rationale behind its selection, detailed protocols for both biochemical and cell-based screening, and a roadmap for hit-to-lead optimization.

The Strategic Advantage of this compound

This compound is not merely a synthetic intermediate; it is a strategic fragment for initiating a kinase inhibitor discovery program. Its utility is rooted in several key features:

-

Validated Core Structure: It possesses the fundamental 2-indolinone core that has a proven track record in binding to the kinase ATP pocket.

-